Cas no 482-82-6 (Nordalbergin)

Nordalbergin 化学的及び物理的性質
名前と識別子
-
- 6,7-dihydroxy-4-phenylcoumarin
- 2H-1-Benzopyran-2-one,6,7-dihydroxy-4-phenyl-
- 6,7-dihydroxy-4-phenylchromen-2-one
- NORDALBERGIN
- NORDALBERGIN(RG)
- NORDALBERGIN(RG) PrintBack
- 4-phenylesculetin
- 6,7-Dihydroxy-4-phenyl-2H-chromen-2-one
- 6,7-dihydroxy-4-phenyl-chromen-2-one
- 6,7-Dihydroxy-4-phenyl-cumarin
- Oprea1_012343
- CBDivE_012029
- TZRNJQYCOSMOJS-UHFFFAOYSA-N
- BCP21930
- BDBM50327653
- 6606AB
- LMPK12100008
- STL372186
- BBL028154
- ZB009400
- OR351005
- AX8145455
- ST50309010
- GLXC-19146
- AKOS015955887
- CHEBI:183558
- SY359143
- SCHEMBL1706321
- FT-0698463
- A871935
- CS-0032642
- HY-N4287
- VS-08682
- CCG-339856
- 482-82-6
- SR-01000195708-1
- CHEMBL1255818
- MFCD00075837
- SR-01000195708
- 2H-1-Benzopyran-2-one, 6,7-dihydroxy-4-phenyl-
- DTXSID40415775
- DB-263747
- DTXCID10366624
- Nordalbergin
-
- MDL: MFCD00075837
- インチ: 1S/C15H10O4/c16-12-6-11-10(9-4-2-1-3-5-9)7-15(18)19-14(11)8-13(12)17/h1-8,16-17H
- InChIKey: TZRNJQYCOSMOJS-UHFFFAOYSA-N
- ほほえんだ: O1C(C([H])=C(C2C([H])=C([H])C([H])=C([H])C=2[H])C2=C([H])C(=C(C([H])=C12)O[H])O[H])=O
計算された属性
- せいみつぶんしりょう: 254.057909g/mol
- ひょうめんでんか: 0
- XLogP3: 2.4
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 1
- どういたいしつりょう: 254.057909g/mol
- 単一同位体質量: 254.057909g/mol
- 水素結合トポロジー分子極性表面積: 66.8Ų
- 重原子数: 19
- 複雑さ: 384
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 254.24
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.443±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 267-268 ºC
- ふってん: 522.4°Cat760mmHg
- フラッシュポイント: 205.1°C
- 屈折率: 1.698
- ようかいど: 極微溶性(0.71 g/l)(25ºC)、
- PSA: 70.67000
- LogP: 2.87120
Nordalbergin セキュリティ情報
Nordalbergin 税関データ
- 税関コード:2932209090
- 税関データ:
中国税関コード:
2932209090概要:
2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Nordalbergin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB253868-10mg |
Nordalbergin, 90%; . |
482-82-6 | 90% | 10mg |
€310.00 | 2025-02-20 | |
Alichem | A019118038-100mg |
6,7-Dihydroxy-4-phenyl-2H-chromen-2-one |
482-82-6 | 95% | 100mg |
$318.15 | 2023-09-01 | |
Alichem | A019118038-250mg |
6,7-Dihydroxy-4-phenyl-2H-chromen-2-one |
482-82-6 | 95% | 250mg |
$509.04 | 2023-09-01 | |
Alichem | A019118038-1g |
6,7-Dihydroxy-4-phenyl-2H-chromen-2-one |
482-82-6 | 95% | 1g |
$1042.36 | 2023-09-01 | |
abcr | AB253868-10 mg |
Nordalbergin; 90% |
482-82-6 | 10 mg |
€310.00 | 2023-07-20 | ||
TargetMol Chemicals | TJS0328-1 mL * 10 mM (in DMSO) |
Nordalbergin |
482-82-6 | 100.00% | 1 mL * 10 mM (in DMSO) |
¥ 270 | 2023-09-15 | |
1PlusChem | 1P00D94Q-5mg |
NORDALBERGIN |
482-82-6 | 99% | 5mg |
$75.00 | 2024-05-01 | |
TargetMol Chemicals | TJS0328-1 ml * 10 mm |
Nordalbergin |
482-82-6 | 100.00% | 1 ml * 10 mm |
¥ 270 | 2024-07-19 | |
eNovation Chemicals LLC | Y1246432-2mg |
NORDALBERGIN |
482-82-6 | 99% | 2mg |
$70 | 2025-03-12 | |
eNovation Chemicals LLC | Y1246432-10mg |
NORDALBERGIN |
482-82-6 | 99% | 10mg |
$90 | 2025-03-12 |
Nordalbergin 関連文献
-
Xiaoxv Gao,Shanshan Huang,Peipei Dong,Chao Wang,Jie Hou,Xiaokui Huo,Baojing Zhang,Tonghui Ma,Xiaochi Ma Catal. Sci. Technol. 2016 6 3585
-
Ping Wang,Yang-Liu Xia,Yang Yu,Jun-Xia Lu,Li-Wei Zou,Lei Feng,Guang-Bo Ge,Ling Yang RSC Adv. 2015 5 53477
-
3. 188. Constitution of dalbergin. Part IIV. K. Ahluwalia,T. R. Seshadri J. Chem. Soc. 1957 970
Nordalberginに関する追加情報
Nordalbergin (CAS No. 482-82-6): An Overview of Its Chemical Properties, Biological Activities, and Potential Applications
Nordalbergin (CAS No. 482-82-6) is a naturally occurring alkaloid that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structural features and diverse biological activities. This compound is primarily isolated from plants of the Rutaceae family, particularly from species such as Skimmia japonica and Skimmia reevesiana. The chemical structure of Nordalbergin is characterized by a complex indole skeleton with multiple functional groups, making it a valuable subject for both fundamental research and potential therapeutic applications.
The chemical formula of Nordalbergin is C19H18O6, and its molecular weight is 330.34 g/mol. The compound exhibits a high degree of structural complexity, which contributes to its unique pharmacological properties. Recent studies have focused on elucidating the mechanisms by which Nordalbergin exerts its biological effects, with particular emphasis on its anti-inflammatory, anti-cancer, and neuroprotective activities.
In the context of anti-inflammatory activity, Nordalbergin has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. A study published in the Journal of Inflammation Research demonstrated that Nordalbergin effectively reduced inflammation in lipopolysaccharide (LPS)-induced macrophages by suppressing the activation of nuclear factor-kappa B (NF-κB) signaling pathways. This finding suggests that Nordalbergin could be a promising candidate for the development of novel anti-inflammatory agents.
The anti-cancer potential of Nordalbergin has also been extensively investigated. Research published in the Cancer Letters journal reported that Nordalbergin exhibited significant cytotoxic effects against various human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cells. The mechanism underlying these effects involves the induction of apoptosis through the modulation of mitochondrial pathways and the activation of caspase cascades. These findings highlight the potential of Nordalbergin as a lead compound for the development of new anti-cancer drugs.
Beyond its anti-inflammatory and anti-cancer properties, Nordalbergin has also been explored for its neuroprotective effects. A study published in the Biochemical Pharmacology journal found that Nordalbergin protected neuronal cells from oxidative stress-induced damage by enhancing antioxidant defense mechanisms and inhibiting apoptosis. This neuroprotective activity makes Nordalbergin a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The structural complexity of Nordalbergin has also driven efforts to synthesize this compound in the laboratory. Synthetic approaches have focused on developing efficient routes to access this indole alkaloid, with recent advances reported in the Tetrahedron Letters. These synthetic methods not only facilitate the large-scale production of Nordalbergin but also enable the synthesis of structurally modified analogs that could exhibit enhanced biological activities or improved pharmacokinetic properties.
In addition to its biological activities, the environmental impact of producing and using compounds like Nordalbergin is an important consideration. Sustainable extraction methods from natural sources and green synthetic approaches are being explored to minimize environmental footprint while ensuring a reliable supply of this valuable compound.
In conclusion, Nordalbergin (CAS No. 482-82-6) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, Nordalbergin remains a promising candidate for advancing our understanding and treatment of several diseases.
482-82-6 (Nordalbergin) 関連製品
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